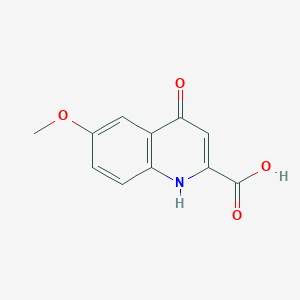

4-Hydroxy-6-methoxyquinoline-2-carboxylic acid

Description

Properties

IUPAC Name |

6-methoxy-4-oxo-1H-quinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c1-16-6-2-3-8-7(4-6)10(13)5-9(12-8)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQWCILGCSOTHNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Natural Occurrence of 4-Hydroxy-6-methoxyquinoline-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 4-Hydroxy-6-methoxyquinoline-2-carboxylic acid, a naturally occurring heterocyclic compound. Delving into its biological origins, biosynthetic pathways, and methods for its isolation and characterization, this document serves as a critical resource for professionals in medicinal chemistry and natural product research. The quinoline scaffold is a privileged structure in drug discovery, and understanding the natural context of its derivatives is paramount for future innovation.

Introduction and Natural Sources

This compound is a quinoline carboxylic acid derivative with the molecular formula C₁₁H₉NO₄.[1] While many quinoline derivatives are products of synthetic chemistry, this compound has been identified in natural sources. Specifically, its presence has been reported in organisms such as the plants Ephedra pachyclada and Ephedra aspera.[1] This discovery underscores the importance of exploring the chemical diversity of the plant kingdom for novel bioactive molecules. The quinoline core is found in numerous natural products and synthetic compounds that exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3]

The structure of this compound is characterized by a quinoline ring system substituted with a hydroxyl group at position 4, a methoxy group at position 6, and a carboxylic acid at position 2.[4] It exists in tautomeric equilibrium between the 4-hydroxy and 4-oxo forms, with the latter being designated as 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid.[1][4]

Table 1: Chemical Identification of this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₉NO₄ |

| Molecular Weight | 219.19 g/mol [1] |

| IUPAC Name | 6-methoxy-4-oxo-1H-quinoline-2-carboxylic acid[1] |

| Synonyms | 4-HMQCA, 6-Methoxykynurenic acid |

| CAS Numbers | 52980-06-0, 91092-95-4[1][4] |

Biosynthesis: The Kynurenine Pathway and Beyond

The biosynthesis of quinoline alkaloids in nature predominantly originates from the essential amino acid L-tryptophan.[5][6] The core scaffold of this compound is structurally very similar to kynurenic acid (4-hydroxyquinoline-2-carboxylic acid), a well-known metabolite of the kynurenine pathway.[7] This pathway is responsible for the majority of tryptophan degradation in mammals and has also been identified in various other organisms, including plants.[8][9]

The putative biosynthetic pathway for this compound is therefore proposed to proceed via the kynurenine pathway, followed by a key modification step.

Proposed Biosynthetic Steps:

-

Tryptophan Oxidation: The pathway is initiated by the enzymatic cleavage of the indole ring of L-tryptophan by tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO) to form N-formylkynurenine.[8][9]

-

Deformylation: N-formylkynurenine is then deformylated to yield L-kynurenine.

-

Transamination and Cyclization: L-kynurenine undergoes transamination, catalyzed by a kynurenine aminotransferase (KAT), to form an unstable intermediate.[10] This intermediate spontaneously cyclizes to form kynurenic acid (4-hydroxyquinoline-2-carboxylic acid).[7]

-

Methoxylation: The final proposed step is the methoxylation of the kynurenic acid core at the 6-position to yield this compound. This step would likely be catalyzed by a methyltransferase enzyme, utilizing a methyl donor such as S-adenosyl methionine (SAM).

The following diagram illustrates this proposed biosynthetic route.

Caption: Proposed biosynthetic pathway from L-tryptophan.

Isolation and Purification from Natural Sources

The isolation of quinoline alkaloids from plant material relies on their basic properties.[11] The nitrogen atom in the quinoline ring can be protonated, making the molecule water-soluble as a salt, or deprotonated, rendering it soluble in organic solvents. This pH-dependent solubility is the cornerstone of the extraction process.

Experimental Protocol: General Acid-Base Extraction

This protocol provides a generalized, field-proven methodology for the extraction of quinoline alkaloids from dried plant material, such as Ephedra.

Step 1: Alkalinization and Initial Extraction

-

Rationale: To begin, the powdered, dried plant material is treated with a basic solution, typically aqueous ammonia or sodium carbonate. This deprotonates the alkaloid salts present in the plant cells, converting them into their free base form. The free bases are insoluble in water but soluble in nonpolar organic solvents.

-

Procedure:

-

Take 100 g of finely powdered, dried plant material (e.g., Ephedra aspera stems).

-

Moisten the powder with a 10% ammonia solution until it is uniformly damp. Let it stand for 1-2 hours to ensure complete conversion to the free base form.

-

Pack the material into a Soxhlet extractor.

-

Extract with a nonpolar solvent like toluene or chloroform for 6-8 hours. The solvent will selectively dissolve the alkaloid free bases along with other lipophilic compounds.[12]

-

Step 2: Acidic Liquid-Liquid Extraction

-

Rationale: The goal of this step is to separate the basic alkaloids from neutral and acidic impurities. By washing the organic extract with an aqueous acid, the alkaloids become protonated, forming salts that are soluble in the aqueous layer, while other non-basic compounds remain in the organic phase.

-

Procedure:

-

Collect the organic extract from the Soxhlet apparatus.

-

Transfer the extract to a separatory funnel.

-

Extract the organic phase repeatedly (3-4 times) with 5% sulfuric acid or hydrochloric acid.

-

Combine the acidic aqueous layers. The alkaloids are now in this aqueous phase as sulfate or hydrochloride salts.

-

Step 3: Liberation and Re-extraction of Free Base

-

Rationale: The alkaloids are recovered from the aqueous solution by making it basic again. This converts the alkaloid salts back to their free base form, which will precipitate out of the aqueous solution or can be extracted back into an organic solvent.

-

Procedure:

-

Cool the combined acidic aqueous extract in an ice bath.

-

Slowly add a concentrated ammonia solution or sodium hydroxide with stirring until the pH is approximately 9-10. A precipitate of the crude alkaloid mixture should form.

-

Extract the basified aqueous solution multiple times with a fresh organic solvent (e.g., chloroform or dichloromethane).

-

Combine the organic layers, wash with water to remove residual base, and dry over anhydrous sodium sulfate.

-

Step 4: Purification

-

Rationale: The crude extract contains a mixture of alkaloids and minor impurities. Further purification is necessary to isolate the target compound.

-

Procedure:

-

Evaporate the solvent from the dried organic extract under reduced pressure to yield the crude alkaloid mixture.

-

Recrystallization: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., methanol or ethanol) and allow it to cool slowly. The pure compound may crystallize out.[13]

-

Chromatography: For more complex mixtures, column chromatography (e.g., using silica gel or alumina) with a suitable solvent gradient is employed for separation and purification of the individual alkaloids.

-

The following diagram outlines the workflow for this extraction process.

Caption: General workflow for acid-base alkaloid extraction.

Biological Activity and Significance

While specific bioactivity data for this compound is limited in the initial search results, the broader class of quinoline carboxylic acids exhibits significant pharmacological properties.[4] Its close structural analog, kynurenic acid, is a well-researched neuroactive compound that acts as an antagonist at excitatory amino acid receptors.[7]

Compounds with the quinoline scaffold are known to possess a wide array of biological activities, including:

The presence of the 4-hydroxy-2-carboxylic acid moiety is crucial for some of these activities. For researchers in drug development, this compound represents an interesting natural scaffold. The methoxy group at the 6-position may modulate the electronic and lipophilic properties of the molecule compared to kynurenic acid, potentially leading to altered target affinity, selectivity, and pharmacokinetic properties. Its natural occurrence validates this substitution pattern as biologically relevant and provides a starting point for synthetic medicinal chemistry efforts.

Conclusion

This compound stands as a noteworthy example of a naturally occurring quinoline alkaloid, found in plants of the Ephedra genus. Its biosynthesis is intricately linked to the fundamental metabolic pathway of tryptophan, likely involving the formation of a kynurenic acid intermediate followed by methoxylation. The established principles of acid-base extraction provide a robust framework for its isolation from natural sources. As a member of a pharmacologically significant class of compounds, this molecule holds potential for further investigation and may serve as a valuable lead structure in the development of new therapeutic agents.

References

- This compound | 52980-06-0 | Benchchem. (n.d.).

- Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (2025). Advanced Journal of Chemistry, Section A, 8(1), 158-166.

- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Publishing.

- Role of Kynurenine and Its Derivatives in the Neuroimmune System. (n.d.). MDPI.

- Role of Kynurenine and Its Derivatives in Liver Diseases: Recent Advances and Future Clinical Perspectives. (2025). PubMed Central.

- This compound | C11H9NO4 | CID 22017520. (n.d.). PubChem.

- Biologically active quinoline and quinazoline alkaloids part I. (n.d.). PubMed Central.

- Plants that have Quinoline Alkaloid and their Biological Activity. (n.d.). Longdom Publishing.

- Biological activity of natural 2-quinolinones. (2024). PubMed.

- Kynurenic acid - A neuroprotective metabolite with key roles in brain health and immune function. (2024). biocrates life sciences gmbh.

- Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. (n.d.). ResearchGate.

- Biologically active and naturally occurring quinoline compounds. (n.d.). ResearchGate.

- Kynurenic acid. (n.d.). Wikipedia.

- 6-Methoxyquinoline-4-carboxylic acid. (n.d.). Chem-Impex.

- 2-HYDROXY-6-METHOXY-QUINOLINE-4-CARBOXYLIC ACID | 32431-29-1. (2023). Chemicalbook.

- Can anyone suggest a method for quinoline isolation from plant extract? (2016). ResearchGate.

- The Biology and Biochemistry of Kynurenic Acid, a Potential Nutraceutical with Multiple Biological Effects. (n.d.). PubMed Central.

- Biosynthesis of quinoline alkaloids. (n.d.). ResearchGate.

- Kynurenic Acid Synthesis from D-Kynurenine in the Cerebellum: A Distinct Role of D-Amino Acid Oxidase. (2025). PubMed Central.

- Isolation, biological activity, and synthesis of isoquinoline alkaloids. (2024). Natural Product Reports.

- Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. (n.d.). SciSpace.

- The Synthesis of Kynurenic Acid in Mammals: An Updated Kynurenine Aminotransferase Structural KATalogue. (2019). Frontiers.

- Lab-4 The chemistry and isolation of Quinine from Cinchona bark. (n.d.).

- Alkaloids Derived from Tryptophan. (n.d.).

- The scaffold-forming steps of plant alkaloid biosynthesis. (2020). RSC Publishing.

- Alkaloids: Isolation and purification. (n.d.). ResearchGate.

- 4-Hydroxy-2-methylquinoline-6-carboxylic acid. (n.d.). Sigma-Aldrich.

- Kynurenic acid (KYNA) synthesis along the kynurenine pathway and its... (n.d.). ResearchGate.

- Nitrogen Metabolism -- Alkaloids. (2016).

- 8 precursors essential for biosynthesis of alkaloids. (2017). eGPAT.

- US2558211A - Preparation of 4-hydroxyquinoline compounds. (1951). Google Patents.

Sources

- 1. This compound | C11H9NO4 | CID 22017520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 3. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 52980-06-0 | Benchchem [benchchem.com]

- 5. New Page 1 [uky.edu]

- 6. egpat.com [egpat.com]

- 7. Kynurenic acid - Wikipedia [en.wikipedia.org]

- 8. Role of Kynurenine and Its Derivatives in Liver Diseases: Recent Advances and Future Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kynurenic acid - A neuroprotective metabolite with key roles in brain health and immune function - biocrates life sciences gmbh [biocrates.com]

- 10. Frontiers | The Synthesis of Kynurenic Acid in Mammals: An Updated Kynurenine Aminotransferase Structural KATalogue [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. 3rdpharmacy.wordpress.com [3rdpharmacy.wordpress.com]

- 13. US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of 6-Methoxyquinoline Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The quinoline scaffold, a heterocyclic aromatic organic compound, is a cornerstone in medicinal chemistry, giving rise to a multitude of derivatives with a broad spectrum of pharmacological activities.[1] Among these, 6-methoxyquinoline derivatives have emerged as a particularly promising class of compounds, demonstrating significant potential in the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the diverse biological activities of 6-methoxyquinoline derivatives, with a particular focus on their anticancer, antimicrobial, and antimalarial properties. We will delve into the molecular mechanisms underpinning these activities, present key structure-activity relationship (SAR) insights, and provide detailed, field-proven experimental protocols for their evaluation. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of next-generation therapeutics.

Introduction: The Enduring Significance of the 6-Methoxyquinoline Scaffold

The quinoline ring system is a privileged scaffold in drug discovery, featured in a wide array of natural and synthetic bioactive molecules.[1][2] Its unique electronic and structural features allow for diverse chemical modifications, enabling the fine-tuning of pharmacological properties. The introduction of a methoxy group at the 6-position of the quinoline ring has been shown to be a critical determinant of biological activity, often enhancing the potency and selectivity of the parent compound. Notably, the 8-amino-6-methoxyquinoline pharmacophore is a central element in established antimalarial drugs like primaquine and tafenoquine.[3] This guide will explore the expanding therapeutic landscape of 6-methoxyquinoline derivatives beyond their traditional use in malaria, highlighting their potential to address other significant global health challenges, including cancer and infectious diseases.

Anticancer Activity: Targeting the Machinery of Malignancy

Numerous studies have highlighted the potent anticancer activity of 6-methoxyquinoline derivatives against a range of human cancer cell lines.[4][5] These compounds exert their cytotoxic effects through multiple mechanisms of action, making them attractive candidates for the development of novel chemotherapeutics.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer efficacy of 6-methoxyquinoline derivatives stems from their ability to interfere with critical cellular processes essential for cancer cell proliferation and survival.

-

Inhibition of Tubulin Polymerization: A primary mechanism of action for several potent 6-methoxyquinoline derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[6][7] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. By binding to tubulin, these derivatives prevent its assembly into microtubules, leading to mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis.[7][8] Some 6-methoxyquinoline derivatives have also been investigated as vascular disrupting agents (VDAs), which target the tumor vasculature, leading to a shutdown of blood supply and subsequent tumor necrosis.[1][9][10]

-

Induction of Oxidative Stress: Certain 6-methoxyquinoline complexes, particularly those involving copper, have been shown to induce significant oxidative stress in cancer cells.[8][11] This is achieved through the generation of reactive oxygen species (ROS), which can damage cellular macromolecules such as DNA, proteins, and lipids.[4][8] The resulting redox imbalance can trigger a cascade of events, including DNA damage, cell cycle arrest, and ultimately, apoptosis.[8][11]

-

Inhibition of Tyrosine Kinases: The epidermal growth factor receptor (EGFR) is a tyrosine kinase that is often overexpressed or mutated in various cancers, leading to uncontrolled cell growth and proliferation.[12] Some quinoline derivatives have been shown to act as EGFR inhibitors, and while specific data for 6-methoxyquinoline derivatives is emerging, this remains a promising avenue for their anticancer activity.[12][13]

Signaling Pathway: Induction of Apoptosis by 6-Methoxyquinoline Derivatives

Caption: Mechanisms of anticancer action of 6-methoxyquinoline derivatives.

Quantitative Data: Cytotoxic Potency

The cytotoxic activity of 6-methoxyquinoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines.

| Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 6-Methoxyquinoline-metal complexes | A549 (Lung Carcinoma) | 57.9 (Cu complex) | [5][11] |

| 9-Methoxycanthin-6-one | A2780 (Ovarian) | 4.04 | [14] |

| SKOV-3 (Ovarian) | 5.80 | [14] | |

| MCF-7 (Breast) | 15.09 | [14] | |

| HT-29 (Colorectal) | 3.79 | [14] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[15][16]

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

6-Methoxyquinoline derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 6-methoxyquinoline derivative in complete culture medium and add 100 µL of each concentration to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[16]

-

Solubilization: Add 100 µL of solubilization solution to each well and incubate at room temperature in the dark for 2-4 hours to dissolve the formazan crystals.[16]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.

Experimental Workflow: MTT Assay

Caption: Step-by-step workflow of the MTT assay.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

6-Methoxyquinoline derivatives have demonstrated promising activity against a range of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria, as well as various fungal species.[14][17][18]

Mechanism of Action: Disrupting Microbial Viability

The antimicrobial effects of 6-methoxyquinoline derivatives are often attributed to their ability to inhibit essential microbial enzymes.

-

Inhibition of DNA Gyrase and Topoisomerase IV: Fluoroquinolone antibiotics, a well-established class of antibacterial agents, exert their effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, repair, and recombination.[19] Novel 3-fluoro-6-methoxyquinoline derivatives have been identified as potent inhibitors of these enzymes, demonstrating excellent in vitro activity against bacteria such as Staphylococcus aureus.[19]

Quantitative Data: Antimicrobial Potency

The antimicrobial efficacy of these compounds is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| 6-Methoxyquinoline-3-carbonitrile | Streptococcus pneumoniae | Moderate activity | [17][18] |

| Bacillus subtilis | Moderate activity | [17][18] | |

| Pseudomonas aeruginosa | Moderate activity | [17][18] | |

| Escherichia coli | Moderate activity | [17][18] | |

| 3-Fluoro-6-methoxyquinoline | Staphylococcus aureus | 0.125 (MIC₉₀) | [19] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[8]

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

96-well microtiter plates

-

6-Methoxyquinoline derivative stock solution (in a suitable solvent)

-

Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Prepare Dilutions: Prepare serial two-fold dilutions of the 6-methoxyquinoline derivative in the broth medium directly in the 96-well plate.

-

Inoculation: Inoculate each well with a standardized suspension of the microorganism to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours for bacteria, or at an appropriate temperature and duration for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Antimalarial Activity: A Legacy and a Future

The 6-methoxyquinoline scaffold is historically significant in the fight against malaria, forming the core of quinine and its synthetic analogs.[2][3] Research continues to explore novel derivatives with improved efficacy against drug-resistant strains of Plasmodium falciparum.

Mechanism of Action: Targeting the Malaria Parasite

The antimalarial action of many quinoline derivatives is linked to their interference with the parasite's detoxification of heme, a byproduct of hemoglobin digestion. However, the precise mechanism of action for 8-amino-6-methoxyquinolines like primaquine is thought to involve metabolic activation to reactive intermediates that generate ROS, leading to parasite killing.[3]

Structure-Activity Relationship (SAR)

The antimalarial activity of 6-methoxyquinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring and the side chain. For 8-amino-6-methoxyquinolines, the structure of the diamine side chain at the 8-position is crucial for activity. Hybrid molecules incorporating the 6-methoxyquinoline scaffold with other pharmacophores, such as tetrazoles, have shown promising antiplasmodial activity.[3]

Quantitative Data: Antiplasmodial Potency

The in vitro antiplasmodial activity is determined by the IC₅₀ value against P. falciparum strains.

| Derivative Class | P. falciparum Strain | IC₅₀ (µM) | Reference |

| 8-Amino-6-methoxyquinoline-tetrazole hybrids | NF54 (chloroquine-sensitive) | Submicromolar range for active compounds | [3] |

Experimental Protocol: In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay measures the proliferation of P. falciparum in red blood cells by quantifying the amount of parasitic DNA.

Materials:

-

P. falciparum culture (e.g., NF54 strain)

-

Human red blood cells (O+)

-

Complete parasite culture medium (e.g., RPMI 1640 with supplements)

-

96-well microtiter plates

-

6-Methoxyquinoline derivative stock solution

-

SYBR Green I dye

-

Lysis buffer

-

Fluorescence plate reader

Procedure:

-

Parasite Culture: Maintain a continuous culture of P. falciparum in human red blood cells.

-

Assay Setup: In a 96-well plate, add serial dilutions of the 6-methoxyquinoline derivative.

-

Infection: Add parasitized red blood cells (at the ring stage) to each well to achieve a final parasitemia of ~0.5% and a hematocrit of 2.5%.

-

Incubation: Incubate the plate for 72 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

Lysis and Staining: Lyse the red blood cells and stain the parasitic DNA with SYBR Green I dye.

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~530 nm).

-

Data Analysis: Calculate the percentage of parasite growth inhibition for each concentration and determine the IC₅₀ value.

Conclusion and Future Perspectives

6-Methoxyquinoline derivatives represent a versatile and highly promising class of bioactive compounds with significant potential in the development of new anticancer, antimicrobial, and antimalarial agents. Their diverse mechanisms of action offer multiple avenues for therapeutic intervention and the potential to overcome existing drug resistance. The structure-activity relationships explored to date provide a solid foundation for the rational design of more potent and selective derivatives. The experimental protocols detailed in this guide offer a practical framework for the in vitro evaluation of these compounds. Future research should focus on further elucidating the molecular targets of these derivatives, optimizing their pharmacokinetic and pharmacodynamic properties, and advancing the most promising candidates into preclinical and clinical development. The continued exploration of the 6-methoxyquinoline scaffold holds great promise for addressing some of the most pressing challenges in global health.

References

-

Schröter, C., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5543. [Link]

- BenchChem. (2025). A Comparative Analysis of the Anticancer Efficacy of 6-Methoxyquinolin-2(1H)-one and Doxorubicin. BenchChem Technical Guides.

-

Nurul Iman, S., et al. (2022). The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines. Molecules, 27(2), 539. [Link]

-

Shi, L., et al. (2015). Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry, 23(17), 5849-5858. [Link]

-

Verma, A., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 13(4), 355. [Link]

-

Di Virgilio, A. L., et al. (2019). 6-Methoxyquinoline complexes as lung carcinoma agents: induction of oxidative damage on A549 monolayer and multicellular spheroid model. JBIC Journal of Biological Inorganic Chemistry, 24(3), 381-393. [Link]

-

Di Virgilio, A. L., et al. (2019). 6-Methoxyquinoline complexes as lung carcinoma agents: induction of oxidative damage on A549 monolayer and multicellular spheroid model. PubMed. [Link]

- World Health Organization. (1986). In vitro assay of antimalarials: technologies, applications, and prospects. Southeast Asian J Trop Med Public Health, 17(4), 541-549.

-

El-Gohary, N. S., & Shaaban, M. I. (2016). Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. Beni-Suef University Journal of Basic and Applied Sciences, 5(1), 51-60. [Link]

- Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.

- BenchChem. (2025). In Vivo Efficacy of 6-Methoxyquinolin-2(1H)-one Derivatives: A Comparative Guide for Researchers. BenchChem Technical Guides.

-

Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Retrieved from [Link]

-

van der Horst, E. H., & van den Hoogen, C. (2004). Vascular disrupting agents in clinical development. European Journal of Cancer, 40(11), 1644-1650. [Link]

-

Di Virgilio, A. L., et al. (2019). 6-Methoxyquinoline complexes as lung carcinoma agents: induction of oxidative damage on A549 monolayer and multicellular spheroid model. PubMed. [Link]

-

Singh, P., & Kumar, V. (2022). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. RSC Advances, 12(45), 29283-29304. [Link]

-

Al-Ostoot, F. H., et al. (2021). Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. Molecules, 26(10), 2955. [Link]

- BenchChem. (2025). Comparative Antimicrobial Spectrum Analysis: 6-methoxyquinolin-2(1H)-one versus Standard Antibiotics. BenchChem Technical Guides.

-

Atasever, B., et al. (2023). Structure-activity relationship of anticancer drug candidate quinones. Turkish Journal of Chemistry, 47(6), 1184-1195. [Link]

- The Royal Society of Chemistry. (2013). c3md00310h_grabs 1..2. The Royal Society of Chemistry.

-

Wang, Y., et al. (2021). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Journal of Medicinal Chemistry, 64(24), 18133-18151. [Link]

- ATCC. (n.d.). MTT Cell Proliferation Assay.

- BenchChem. (2025). In Vivo Efficacy of 6-Methoxyquinolin-2(1H)-one Derivatives: A Comparative Guide for Researchers. BenchChem Technical Guides.

-

Perera, D. M., & Kankanamalage, A. C. G. (2023). Oxidative Stress Inducers in Cancer Therapy: Preclinical and Clinical Evidence. International Journal of Molecular Sciences, 24(13), 10795. [Link]

- OXiGENE Inc. (n.d.).

- Tsou, H. R., et al. (2005). High-Affinity Epidermal Growth Factor Receptor (EGFR) Irreversible Inhibitors with Diminished Chemical Reactivities. Journal of Medicinal Chemistry, 48(16), 5337-5349.

- Sigma-Aldrich. (n.d.). In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). Sigma-Aldrich.

-

Tariq, F., et al. (2017). Novel 3-fluoro-6-methoxyquinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. Bioorganic & Medicinal Chemistry Letters, 27(15), 3482-3487. [Link]

- Mbosso, E. J. T., et al. (2022). In vitro antiplasmodial activity and toxicological profile of extracts, fractions and chemical constituents of leaves and s. Malaria World Journal, 13(1), 1-13.

-

Zhang, H., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 676813. [Link]

-

Imai, M., et al. (2019). Induction of oxidative stress by anticancer drugs in the presence and absence of cells. Oncology Letters, 17(5), 4257-4264. [Link]

- Al-Suhaimi, E. A., & El-Emam, A. A. (2025). Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. Molecules, 30(10), 1234.

- Cytoskeleton, Inc. (n.d.).

-

Tozer, G. M., et al. (2005). Small molecule vascular disrupting agents: potential new drugs for cancer treatment. British Journal of Cancer, 93(10), 1083-1089. [Link]

-

Ntie-Kang, F., et al. (2014). In Vitro Antiplasmodial Activity and Cytotoxicity of Extracts of Selected Medicinal Plants Used by Traditional Healers of Western Cameroon. Tropical Journal of Pharmaceutical Research, 13(2), 253-261. [Link]

-

El-Gohary, N. S., & Shaaban, M. I. (2016). Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. ResearchGate. [Link]

-

Valderrama, J. A., et al. (2021). Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents. Molecules, 26(11), 3236. [Link]

-

Cao, R., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 162, 493-505. [Link]

-

Wink, M. (2015). Chemical structures of plant-derived vascular disrupting agents. ResearchGate. [Link]

-

Kumar, A., & Singh, R. K. (2013). Structural modifications of quinoline-based antimalarial agents: Recent developments. Journal of Pharmacy & Bioallied Sciences, 5(2), 107-114. [Link]

- Long, S., et al. (2021). Structure–activity relationship for antibacterial activity of the library of quinazolinones 5–32. RSC Medicinal Chemistry, 12(10), 1735-1745.

- Pharmacy, M. (2025, March 25). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry [Video]. YouTube.

-

Al-Ostoot, F. H., & El-Emam, A. A. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7586. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Vascular disrupting agents in clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Vascular disrupting agents | amdbook.org [amdbook.org]

- 11. 6-Methoxyquinoline complexes as lung carcinoma agents: induction of oxidative damage on A549 monolayer and multicellular spheroid model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro antiplasmodial activity, pharmacokinetic profiles and interference in isoprenoid pathway of 2-aniline-3-hydroxy-1.4-naphthoquinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benthamopen.com [benthamopen.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Novel 3-fluoro-6-methoxyquinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Hydroxy-6-methoxyquinoline-2-carboxylic acid physical properties

An In-depth Technical Guide to the Physicochemical Properties of 4-Hydroxy-6-methoxyquinoline-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound (CAS No: 52980-06-0, 91092-95-4). As a heterocyclic compound of interest in medicinal chemistry and materials science, a thorough understanding of its physicochemical profile is paramount for its application in research and development.[1] This document consolidates available data on its identity, structure, core physical properties, spectroscopic profile, and stability. Furthermore, it furnishes detailed, field-proven experimental protocols for the empirical determination of key parameters, designed to ensure data integrity and reproducibility. This guide is intended for researchers, chemists, and drug development professionals who require a robust and reliable reference for this compound.

Chemical Identity and Molecular Structure

This compound is a quinoline derivative characterized by the presence of hydroxyl, methoxy, and carboxylic acid functional groups.[2] A critical feature of this molecule is its existence in a tautomeric equilibrium between the 4-hydroxyquinoline and the 4-quinolone form. The IUPAC nomenclature often favors the more stable keto form, naming it 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid.[2][3] This tautomerism influences the compound's reactivity, hydrogen bonding capabilities, and spectroscopic characteristics.

Table 1: Chemical Identification Parameters

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | [3] |

| Common Name | This compound | [2] |

| CAS Registry Numbers | 52980-06-0, 91092-95-4 | [2][3] |

| Molecular Formula | C₁₁H₉NO₄ | [2][3] |

| Molecular Weight | 219.19 g/mol | [2][3] |

| Canonical SMILES | COC1=CC2=C(C=C1)NC(=CC2=O)C(=O)O | [2][3] |

| InChIKey | XQWCILGCSOTHNP-UHFFFAOYSA-N |[2][3] |

Caption: Keto-enol tautomerism of the title compound.

Core Physicochemical Properties

The physical properties of a compound are foundational to its handling, formulation, and mechanism of action. The data presented below are derived from computational predictions and available literature.

Table 2: Summary of Physical Properties

| Property | Value / Description | Source(s) |

|---|---|---|

| Appearance | White to orange to green powder/crystalline solid. | [4] |

| Melting Point | A related compound, 4-hydroxy-6-methoxyquinoline, melts at approximately 239°C.[5] The title compound's melting point is not explicitly stated in the provided results, but a similar structure, 6-Methoxyquinoline-4-carboxylic acid, decomposes at 280°C.[1][4] | [1][4][5] |

| Solubility | Predicted aqueous solubility is approximately 0.2 mg/mL.[2] It is slightly soluble in water, cold ethanol, and ether.[4] | [2][4] |

| logP (Octanol/Water) | Predicted value is ~1.3 - 1.8. | [2][3] |

| pKa | A specific experimental value is not available in the searched literature. A related compound, 6-Methoxyquinoline-4-carboxylic acid, has a pKa of 5.53 at 25°C. The presence of both a carboxylic acid and a phenolic hydroxyl group suggests at least two dissociation constants. | |

Spectroscopic Profile

Spectroscopic data is essential for structural confirmation and purity assessment.

-

Infrared (IR) Spectroscopy : As a carboxylic acid, the compound is expected to show a very broad O-H stretching band from approximately 2500-3300 cm⁻¹.[6] A strong C=O stretch for the carboxylic acid should appear around 1700-1725 cm⁻¹. The C=O of the quinolone ring and aromatic C=C stretching vibrations would likely appear in the 1600-1680 cm⁻¹ region. The C-O stretching for the methoxy group and carboxylic acid will be present in the 1200-1300 cm⁻¹ range.[7] Fourier Transform Infrared Spectroscopy (FT-IR) is a powerful tool for identifying and quantifying these functional groups.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Protons on the aromatic quinoline ring would appear in the δ 7.0-8.5 ppm region. The methoxy group (-OCH₃) would present as a sharp singlet around δ 3.8-4.0 ppm. The acidic protons of the carboxylic acid and the enolic hydroxyl group are often broad and may exchange with deuterium; their chemical shifts are highly dependent on solvent and concentration, typically appearing downfield (> δ 10 ppm).

-

¹³C NMR : The spectrum would show 11 distinct carbon signals. The carbonyl carbons of the carboxylic acid and the quinolone ring would be the most downfield, typically in the δ 160-180 ppm range. Aromatic carbons would resonate between δ 110-150 ppm, and the methoxy carbon would be found around δ 55-60 ppm.

-

-

Mass Spectrometry : The nominal molecular weight is 219 g/mol .[2][3] High-resolution mass spectrometry should yield a molecular ion peak corresponding to the exact mass of 219.0532 Da.[3][9]

Stability and Storage

Proper handling and storage are crucial to maintain the integrity of the compound.

-

Light Sensitivity : The compound is susceptible to degradation via photooxidation and should be stored in amber vials.[2]

-

Hydrolysis : In aqueous buffers with a pH greater than 7, the carboxylic acid group can react. For long-term storage of solutions, using lyophilized forms is recommended.[2]

-

Moisture : To prevent the formation of hydrates, storage with a desiccant such as silica gel is advised.[2]

-

Recommended Storage : Store in a cool, dark place, preferably at 2–8°C.[2][4]

Experimental Protocols for Physicochemical Characterization

To ensure the generation of high-quality, reliable data, the following self-validating protocols are provided.

Protocol for Melting Point Determination (Capillary Method)

-

Rationale : The melting point is a fundamental indicator of purity. A pure crystalline solid will have a sharp, well-defined melting range (typically 0.5-1.0°C), whereas impurities depress and broaden this range. This protocol uses the capillary method, a standard and accessible technique for accurate determination.[10]

Caption: Workflow for Melting Point Determination.

Step-by-Step Methodology:

-

Sample Preparation : Ensure the this compound sample is completely dry and finely powdered to allow for uniform heat distribution.[10]

-

Capillary Loading : Load a small amount of the powdered sample into a capillary tube (one end sealed) to a height of 2-3 mm.[11]

-

Apparatus Setup : Place the loaded capillary into the heating block of a calibrated melting point apparatus.

-

Initial Determination (Rapid) : Heat the sample rapidly (e.g., 10-15°C per minute) to determine an approximate melting range. This saves time and prevents thermal lag from obscuring the true value in the precise measurement.

-

Precise Determination : Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.

-

Data Recording : Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts (T2). The melting point is reported as the range T1-T2.[12] For a pure compound, this range should be narrow.

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

-

Rationale : The shake-flask method is the gold standard for determining equilibrium solubility.[13] It involves agitating an excess of the solid compound in a solvent for an extended period to ensure equilibrium is reached. This is critical for understanding bioavailability and designing formulations.

Caption: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Methodology:

-

Preparation : Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent (e.g., purified water, buffer of specific pH). The presence of undissolved solid at the end of the experiment is essential to confirm saturation.[13]

-

Equilibration : Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate for a sufficient time (typically 24-48 hours) to ensure equilibrium is achieved.[14]

-

Phase Separation : After equilibration, allow the suspension to stand to let solids settle. For complete separation, centrifuge the vial at a high speed (e.g., 5000 x g) to pellet the undissolved solid.[14][15]

-

Sampling and Filtration : Carefully withdraw a known volume of the clear supernatant. Immediately filter it through a chemically inert syringe filter (e.g., 0.22 µm nylon) to remove any remaining microparticulates.[14] This step is critical to avoid overestimation of solubility.

-

Analysis : Quantify the concentration of the dissolved compound in the filtrate using a pre-validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), calibrated with standards of known concentration.

-

Reporting : Express the solubility in standard units such as mg/mL or mol/L at the specified temperature.

Protocol for pKa Determination (Potentiometric Titration)

-

Rationale : The pKa value governs the ionization state of a molecule at a given pH, which profoundly impacts its solubility, permeability, and target binding. Potentiometric titration is a reliable and cost-effective method for determining pKa by monitoring pH changes during neutralization with an acid or base.[16]

Caption: Workflow for pKa Determination via Potentiometric Titration.

Step-by-Step Methodology:

-

System Calibration : Calibrate the pH meter using at least two standard buffers (e.g., pH 4.01, 7.00, 10.01) at the desired experimental temperature.

-

Sample Preparation : Prepare a solution of the compound at a known concentration (e.g., 1 mM) in purified water.[17][18] If solubility is low, a co-solvent system (e.g., methanol-water) can be used, and the aqueous pKa can be determined by extrapolation.[19]

-

Titration : Place the solution in a jacketed beaker to maintain constant temperature and stir gently.[16] Immerse the calibrated pH electrode.[17][18]

-

Data Collection : Add a standardized titrant (0.1 M NaOH for an acidic compound) in small, precise increments using a burette or auto-titrator. After each addition, allow the pH reading to stabilize before recording both the added volume and the pH.[17][18]

-

Data Analysis : Plot the recorded pH values against the volume of titrant added. The equivalence point is the point of maximum slope on the titration curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the curve.[20] The pKa is the pH value at the half-equivalence point. For a molecule with multiple ionizable groups, multiple equivalence points and corresponding pKa values will be observed.

Conclusion

This compound is a multifunctional heterocyclic compound with a well-defined chemical structure, though its physical properties are subject to its keto-enol tautomerism. Its moderate lipophilicity and low predicted aqueous solubility are key considerations for its application, particularly in drug development. The provided spectroscopic information and stability profile offer a baseline for quality control and handling. By employing the detailed experimental protocols outlined in this guide, researchers can confidently and accurately determine the critical physicochemical parameters of this compound, ensuring data integrity for advanced studies and applications.

References

- Elderfield, R. C., & Maggiolo, A. D. (1951). U.S. Patent No. 2,558,211. Washington, DC: U.S.

-

PubChem. 2-Hydroxy-6-methoxy-quinoline-4-carboxylic acid | C11H9NO4 | CID 613010. [Link]

-

Aribo Biotechnology. 6-Methoxyquinoline-4-carboxylic acid | 86-68-0. [Link]

-

PubChem. This compound | C11H9NO4 | CID 22017520. [Link]

-

Jensen, B. D., et al. (2017). Infrared spectroscopy for carboxylic acid and phenol determination in biocrude and its derived products. Sustainable Energy & Fuels. [Link]

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

-

Chemistry LibreTexts. (2025). 4.3: Melting Point Determination Procedure. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

University of Technology. (2021). Experiment (1) determination of melting points. [Link]

-

European Union Reference Laboratory for Alternatives to Animal Testing. (2021). Standard Operating Procedure for solubility testing. [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

Workman, J., & Weyer, L. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

-

University of Calgary. Melting point determination. [Link]

-

NANoREG. (2016). Procedure for solubility testing of NM suspension. [Link]

-

Hapsari, G. P., & Arey, J. S. (2014). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Atmospheric Environment. [Link]

-

Ortwine, D. F., & Van den Bossche, J. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]

-

European Journal of Chemistry. (2011). Physico‐chemical characterization of some beta blockers and anti‐diabetic drugs - potentiometric and spectrophotometric pKa. [Link]

-

ACS Publications. (2025). 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. [Link]

-

University of Colorado Boulder. IR: carboxylic acids. [Link]

-

Westlab Canada. (2023). Measuring the Melting Point. [Link]

-

Journal of Chemical & Engineering Data. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

V-Vardhaman College. Experiment-1 Aim - To determine the melting point of given solid substance. [Link]

-

SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]

-

ResearchGate. (n.d.). Synthesis of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides (12). [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 52980-06-0 | Benchchem [benchchem.com]

- 3. This compound | C11H9NO4 | CID 22017520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-Methoxyquinoline-4-carboxylic Acid | 86-68-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents [patents.google.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. airquality.ucdavis.edu [airquality.ucdavis.edu]

- 9. 2-Hydroxy-6-methoxy-quinoline-4-carboxylic acid | C11H9NO4 | CID 613010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. westlab.com [westlab.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. davjalandhar.com [davjalandhar.com]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. materialneutral.info [materialneutral.info]

- 15. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. dergipark.org.tr [dergipark.org.tr]

- 19. eurjchem.com [eurjchem.com]

- 20. scispace.com [scispace.com]

chemical structure of 4-Hydroxy-6-methoxyquinoline-2-carboxylic acid

An In-depth Technical Guide to 4-Hydroxy-6-methoxyquinoline-2-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal and organic chemistry. We will delve into its core chemical structure, including its tautomeric nature, physicochemical properties, and established synthetic routes. Furthermore, this document explores the spectroscopic signatures that define its identity and provides insights into its known biological activities and mechanisms of action. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this versatile quinoline derivative.

Chemical Identity and Physicochemical Properties

This compound, also referred to as 4-HMQCA, belongs to the quinoline carboxylic acid family, a prominent class of heterocyclic aromatic compounds.[1] Its structure is characterized by a quinoline core substituted with a hydroxyl group at position 4, a methoxy group at position 6, and a carboxylic acid at position 2.[1] This unique combination of functional groups makes it a valuable intermediate for synthesizing more complex molecules and a scaffold for developing novel therapeutic agents.[1][2]

The compound's identity is rigorously defined by several international standards, ensuring precise communication and data retrieval within the scientific community.[1]

| Identifier | Value | Source |

| Molecular Formula | C₁₁H₉NO₄ | PubChem[3] |

| Molecular Weight | 219.19 g/mol | PubChem[3] |

| IUPAC Name | 6-methoxy-4-oxo-1H-quinoline-2-carboxylic acid | PubChem[3] |

| CAS Numbers | 52980-06-0, 91092-95-4 | Benchchem[1] |

| SMILES | COC1=CC2=C(C=C1)NC(=CC2=O)C(=O)O | PubChem[3] |

| InChIKey | XQWCILGCSOTHNP-UHFFFAOYSA-N | PubChem[3] |

| Appearance | Solid | CymitQuimica[4] |

| Hydrogen Bond Donors | 2 | PubChem[3][5] |

| Hydrogen Bond Acceptors | 5 | PubChem[3][5] |

| XLogP3 (Computed) | 1.3 | PubChem[3][5] |

Molecular Structure and Tautomerism

A critical feature of the 4-hydroxyquinoline scaffold is its existence in a tautomeric equilibrium between the hydroxyl (enol) form and a keto (oxo) form. The systematic IUPAC name, 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, reflects the prevalence and stability of the keto tautomer.[1][3] This tautomerism is fundamental to the molecule's reactivity and its interactions with biological targets.

Caption: Keto-enol tautomerism of the compound.

Synthesis and Purification

The synthesis of 4-hydroxyquinoline derivatives has historically presented challenges, but various effective methods have been developed. A common strategy involves the cyclization of anthranilic acid precursors with appropriate aldehydes or ketones.[1]

A well-documented and efficient protocol involves the dehydrogenation of a corresponding 4-keto-1,2,3,4-tetrahydroquinoline compound using a palladium catalyst in the presence of a hydrogen acceptor.[6] This method provides high yields and a straightforward purification process.

Experimental Protocol: Dehydrogenation Synthesis

This protocol is adapted from the process described by Elderfield and Maggiolo.[6] The causality behind this workflow lies in the catalytic power of palladium to facilitate dehydrogenation, followed by a pH-driven separation where the product's amphoteric nature is exploited for purification.

Step 1: Reaction Setup

-

Combine the 4-keto-1,2,3,4-tetrahydroquinoline precursor, palladium black (catalyst), and a hydrogen acceptor (e.g., fumaric acid or nitrobenzene) in an aqueous mixture.

Step 2: Dehydrogenation

-

Heat the reaction mixture under reflux for several hours. The palladium catalyzes the removal of hydrogen from the tetrahydroquinoline ring, aromatizing it to the quinoline system.

Step 3: Catalyst Removal and Product Solubilization

-

Cool the reaction mixture to room temperature.

-

Make the mixture strongly alkaline with a sodium hydroxide solution. This deprotonates the acidic 4-hydroxyl group, forming a water-soluble sodium salt of the product.

-

Filter the solution to remove the insoluble palladium catalyst.

Step 4: Precipitation and Isolation

-

Acidify the filtrate to approximately pH 6 with acetic acid. This neutralizes the salt, causing the this compound to precipitate out of the solution due to its lower solubility in the acidic aqueous medium.[6]

Step 5: Purification

-

Filter the precipitate from the solution.

-

Wash the collected solid with cold water to remove residual salts.

-

Dry the product thoroughly. For higher purity, the compound can be recrystallized from a suitable solvent such as methanol.[6]

Caption: General workflow for synthesis and purification.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through standard spectroscopic techniques. The molecule's distinct functional groups give rise to characteristic signals.

| Technique | Region / Shift | Assignment and Rationale |

| Infrared (IR) | 3300-2500 cm⁻¹ (very broad) | O-H Stretch (Carboxylic Acid): This signature broad band arises from the strong hydrogen bonding between carboxylic acid dimers.[7][8] |

| 1760-1690 cm⁻¹ (strong) | C=O Stretch (Carboxylic Acid & Keto Tautomer): A strong, sharp peak characteristic of the carbonyl group. Its exact position can be influenced by conjugation and hydrogen bonding.[7][9] | |

| 1320-1210 cm⁻¹ | C-O Stretch (Carboxylic Acid): Associated with the carbon-oxygen single bond of the acid group.[8] | |

| ¹H NMR | ~10-13 ppm (broad) | -COOH Proton: The acidic proton of the carboxylic acid, typically broad and significantly downfield. |

| 7.0-8.0 ppm | Aromatic Protons: Protons on the quinoline ring system. | |

| ~3.9 ppm | -OCH₃ Protons: A singlet corresponding to the three protons of the methoxy group. | |

| ¹³C NMR | 160-180 ppm | Carbonyl/Carboxyl Carbon: Deshielded carbon of the C=O group in the carboxylic acid and the keto tautomer.[10] |

| 110-160 ppm | Aromatic Carbons: Carbons within the quinoline ring system. | |

| ~55 ppm | -OCH₃ Carbon: The carbon of the methoxy group. |

Biological Activity and Mechanistic Insights

The quinoline scaffold is a privileged structure in medicinal chemistry, and 4-HMQCA is no exception. Its unique arrangement of functional groups allows it to interact with a variety of biological targets, making it a compound of considerable research interest.[1]

-

Enzyme Inhibition: The compound has demonstrated potent inhibitory activity against key enzymes. Notably, it has been shown to inhibit angiotensin-converting enzyme 2 (ACE2), a critical receptor for viral entry, with a reported IC₅₀ value of 0.58 μM for blocking the ACE2-receptor binding domain (RBD) interaction.[1] This suggests potential applications in antiviral research.

-

Anticancer Properties: Research indicates that 4-HMQCA may possess anticancer effects.[1] Its mechanism is thought to involve the targeting of peroxisome proliferator-activated receptors (PPARs) and the subsequent downregulation of cyclooxygenase-2 (COX-2), an enzyme often implicated in tumorigenesis.[1]

-

Chelating Activity: The proximity of the 4-hydroxyl group to the heterocyclic nitrogen atom in the quinoline ring makes the general class of hydroxyquinolines effective bidentate chelating agents for a wide range of metal ions.[11] This ability to sequester metal ions can be a crucial component of its biological mechanism, potentially disrupting metalloenzymes or other metal-dependent cellular processes.

The general mechanism of action often involves direct interaction with molecular targets such as enzymes, receptors, DNA, or proteins, thereby affecting critical cellular processes like transcription and replication.[1]

Conclusion

This compound is a structurally significant heterocyclic compound with a well-defined profile. Its synthesis is achievable through established chemical methods, and its identity is confirmed by a predictable spectroscopic fingerprint. The compound's tautomeric nature and diverse functional groups underpin its promising biological activities, including enzyme inhibition and potential anticancer effects. As a versatile chemical scaffold, it remains a valuable tool for researchers in synthetic chemistry and drug discovery, offering a foundation for the development of novel and complex derivatives with therapeutic potential.

References

- Elderfield, R. C., & Maggiolo, A. D. (1951). U.S. Patent No. 2,558,211. Washington, DC: U.S. Patent and Trademark Office.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from: [Link]

-

PubChem. (n.d.). 2-Hydroxy-6-methoxy-quinoline-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from: [Link]

-

ACS Publications. (2025). 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. Retrieved from: [Link]

-

UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from: [Link]

-

MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from: [Link]

-

Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from: [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from: [Link]

-

ResearchGate. (n.d.). Synthesis of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides (12). Retrieved from: [Link]

-

YouTube. (2024). Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives. Retrieved from: [Link]

Sources

- 1. This compound | 52980-06-0 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C11H9NO4 | CID 22017520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [cymitquimica.com]

- 5. 2-Hydroxy-6-methoxy-quinoline-4-carboxylic acid | C11H9NO4 | CID 613010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents [patents.google.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 4-Hydroxy-6-methoxyquinoline-2-carboxylic Acid (CAS: 91092-95-4)

Introduction: A Versatile Scaffold in Modern Drug Discovery

4-Hydroxy-6-methoxyquinoline-2-carboxylic acid is a heterocyclic aromatic compound belonging to the quinoline carboxylic acid family.[1] With the CAS number 91092-95-4, this molecule has garnered significant interest in medicinal chemistry as a versatile synthetic intermediate and a pharmacologically active agent.[1] Its core structure, a quinoline ring system, is a privileged scaffold found in numerous natural products and clinically approved drugs, valued for its ability to interact with a wide array of biological targets.[1] This compound is also recognized as a derivative of kynurenic acid, an endogenous metabolite of tryptophan known for its neuroprotective properties.

Systematically named 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, its nomenclature reflects the tautomeric equilibrium between the hydroxy and oxo forms, a key feature influencing its chemical reactivity and biological interactions.[1] This guide provides an in-depth exploration of its synthesis, physicochemical properties, and multifaceted biological activities, offering a technical resource for researchers and professionals in drug development.

Physicochemical and Structural Characteristics

A precise understanding of the compound's properties is fundamental for its application in research and development.

| Property | Value | Reference |

| CAS Number | 91092-95-4 | |

| Molecular Formula | C₁₁H₉NO₄ | [1] |

| Molecular Weight | 219.19 g/mol | [1] |

| Synonyms | 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | [1] |

| Physical Form | Solid | |

| InChI Key | XQWCILGCSOTHNP-UHFFFAOYSA-N | [1] |

| SMILES | COC1=CC2=C(C=C1)NC(=CC2=O)C(=O)O | [1] |

Synthesis and Purification

The synthesis of this compound can be approached through established methods for quinoline ring formation. The Pfitzinger reaction, a classic and reliable method, provides a logical pathway. This reaction involves the condensation of an isatin derivative with a carbonyl compound in the presence of a base to yield a substituted quinoline-4-carboxylic acid.

Conceptual Synthesis Workflow via Pfitzinger Reaction

The rationale for selecting this pathway is its efficiency in constructing the core quinoline-4-carboxylic acid scaffold from readily available precursors.

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Synthesis Protocol (Representative)

This protocol is a representative method based on the principles of the Pfitzinger reaction.

-

Ring Opening of Isatin : In a round-bottom flask, dissolve 5-methoxyisatin in an aqueous solution of 15% potassium hydroxide. Heat the mixture to facilitate the hydrolysis and opening of the isatin ring to form a keto-acid intermediate.

-

Condensation : To the solution, add pyruvic acid. The carbonyl group of the pyruvic acid will react with the aniline derivative formed in the previous step.

-

Cyclization and Dehydration : Heat the reaction mixture under reflux. The intermediate will undergo intramolecular cyclization followed by dehydration to form the quinoline ring system. A common temperature for this step is 100°C for several hours.[2]

-

Precipitation : After cooling the reaction mixture, carefully acidify it with a strong acid, such as concentrated hydrochloric acid, to a slightly acidic pH. This will cause the desired carboxylic acid product to precipitate out of the solution.

-

Isolation and Purification : Collect the solid precipitate by vacuum filtration and wash it with cold water to remove residual salts and acid. The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the final, pure this compound.[3]

Multifaceted Biological Activities and Mechanisms of Action

This compound has emerged as a molecule of interest due to its diverse biological activities, positioning it as a promising candidate for further investigation in several therapeutic areas.

Antiviral Activity: Inhibition of SARS-CoV-2 Entry

A significant finding is the compound's ability to inhibit the interaction between the Angiotensin-Converting Enzyme 2 (ACE2) receptor and the Receptor-Binding Domain (RBD) of the SARS-CoV-2 spike protein.[1] This interaction is the critical first step for viral entry into host cells. By blocking this binding, the compound effectively neutralizes the virus's ability to infect.

-

Quantitative Data : Studies have reported potent inhibitory activity with IC₅₀ values of 0.15 µM and 0.58 µM for the disruption of the ACE2-RBD interaction.[1]

Caption: Mechanism of ACE2-Spike protein inhibition.

Anticancer Potential: Targeting PPAR and COX-2

In vitro studies have demonstrated that this compound exhibits anticancer properties.[1] The proposed mechanism involves the modulation of Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are nuclear receptors that play roles in cell differentiation, proliferation, and inflammation.[4]

Activation of PPARs by this compound has been linked to the downregulation of cyclooxygenase-2 (COX-2) expression in cancer cells, including esophageal cancer cell lines.[1] COX-2 is an enzyme often overexpressed in tumors that contributes to inflammation and cell proliferation. By reducing COX-2 levels, the compound can induce apoptosis and inhibit the growth of cancer cells.[1]

Caption: Proposed anticancer mechanism via PPAR and COX-2.

Antimicrobial Properties

Preliminary research indicates that this compound and its derivatives possess significant, broad-spectrum antimicrobial properties.[1] They have shown inhibitory activity against various bacterial strains, suggesting their potential as a scaffold for the development of new antibiotics.[1] The exact mechanism is likely multifaceted, a common trait for quinoline-based antimicrobials, which can involve the inhibition of bacterial DNA gyrase and topoisomerase IV, disruption of cell division, and other essential cellular processes.

Experimental Protocols for In Vitro Evaluation

The following protocols are standardized methodologies for assessing the key biological activities of this compound. These protocols are designed to be self-validating by including appropriate positive and negative controls.

Protocol 1: ACE2-RBD Interaction Inhibition Assay (Fluorometric)

-

Objective : To quantify the inhibitory effect of the compound on the enzymatic activity of ACE2, which serves as a proxy for its ability to block spike protein interaction.

-

Causality : This assay measures the catalytic activity of ACE2 using a fluorogenic substrate. An inhibitor that binds to the active site or an allosteric site affecting conformation will reduce the rate of substrate cleavage, leading to a decrease in fluorescence. This provides a quantitative measure (IC₅₀) of the compound's inhibitory potency.

-

Methodology :

-

Reagent Preparation :

-

Prepare an assay buffer (e.g., PBS, pH 7.4, 0.01% Tween-20).[5]

-

Dilute recombinant human ACE2 enzyme in the assay buffer to a final concentration of approximately 0.2-0.5 ng/µL.[6]

-

Prepare a stock solution of the fluorogenic ACE2 substrate.

-

Prepare a 10-fold serial dilution of the test compound (this compound) in DMSO or the assay buffer.

-

-

Assay Procedure :

-

Add 5 µL of each compound dilution to the wells of a 96-well black microplate.[6] Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.

-

Add 20 µL of the diluted ACE2 enzyme solution to all wells except the "no enzyme" control.[6]

-

Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

-

Initiate the reaction by adding the ACE2 fluorogenic substrate to all wells.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

-

Data Acquisition and Analysis :

-

Measure the fluorescence intensity using a fluorescence microplate reader (e.g., Ex/Em = 325 nm/395 nm).[7]

-

Subtract the background fluorescence from all readings.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

-

-

Protocol 2: Anticancer Cell Viability Assay (MTT Assay)

-

Objective : To determine the cytotoxic effect of the compound on a cancer cell line (e.g., MCF-7 breast cancer cells).

-

Causality : The MTT assay is a colorimetric method that measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. A reduction in formazan indicates cytotoxicity.

-

Methodology :

-

Cell Culture :

-

Culture cancer cells (e.g., MCF-7) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

Compound Treatment :

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the cells for 48-72 hours.

-

-

MTT Addition and Incubation :

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

-

Data Acquisition and Analysis :

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Determine the IC₅₀ value by plotting cell viability against the log of the compound concentration.

-

-

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Objective : To determine the Minimum Inhibitory Concentration (MIC) of the compound against a specific bacterial strain (e.g., Staphylococcus aureus).

-

Causality : This method establishes the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. By exposing a standardized inoculum of bacteria to serial dilutions of the compound, we can directly observe the concentration at which bacteriostatic or bactericidal activity occurs.

-

Methodology :

-

Preparation :

-

Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Include a growth control (no compound) and a sterility control (no bacteria).

-

-

Inoculation and Incubation :

-

Inoculate each well containing the compound dilutions with the standardized bacterial suspension.

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination :

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[8]

-

The results can be confirmed by measuring the optical density (OD) at 600 nm.

-

-

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related quinoline compounds provide essential guidance for safe handling.

-

Hazard Classification : Causes skin and serious eye irritation. May cause respiratory irritation.[9]

-

Precautionary Measures :

-

Engineering Controls : Handle in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[9]

-

Handling : Avoid breathing dust. Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.

-

-

First Aid :

-

Skin Contact : Wash off immediately with plenty of water. If irritation persists, seek medical attention.[9]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9]

-